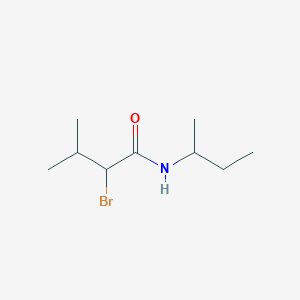![molecular formula C14H16N2 B3198994 2-{[Methyl(phenyl)amino]methyl}aniline CAS No. 1016726-78-5](/img/structure/B3198994.png)
2-{[Methyl(phenyl)amino]methyl}aniline
Descripción general
Descripción
“2-{[Methyl(phenyl)amino]methyl}aniline” is a chemical compound with the molecular formula C10H15NO . It is used in various chemical reactions, particularly in the methylation of anilines .
Synthesis Analysis
The synthesis of “2-{[Methyl(phenyl)amino]methyl}aniline” involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process, known as hydrogen autotransfer, proceeds under mild conditions (60 °C) and uses NaOH as a base .Molecular Structure Analysis
The molecular structure of “2-{[Methyl(phenyl)amino]methyl}aniline” consists of a benzene ring linked to a pyrimidine ring through a CC or CN bond . The InChI code for this compound is 1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 .Chemical Reactions Analysis
The key chemical reaction involving “2-{[Methyl(phenyl)amino]methyl}aniline” is its methylation. This involves the dehydrogenation of methanol, which forms a more reactive aldehyde or ketone that can undergo reactions like aldol condensation or imine formation . The hydrogen abstracted in the first step is used to hydrogenate the intermediate product, resulting in the overall formation of new C–C or C–N single bonds .Physical And Chemical Properties Analysis
“2-{[Methyl(phenyl)amino]methyl}aniline” is an oil-like substance . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide, but it is not easily soluble in water .Aplicaciones Científicas De Investigación
Catalysis and Methylation Reactions
2-{[Methyl(phenyl)amino]methyl}aniline: has been studied in the context of catalysis and methylation reactions. Notably, cyclometalated ruthenium complexes have been found to efficiently methylate anilines using methanol as the methylating agent. These complexes selectively yield N-methylanilines under mild conditions (60 °C) with sodium hydroxide (NaOH) as the base. The mechanism involves β-hydride elimination of methanol as the rate-determining step .
Aniline Formation
A single-step method for aniline formation has been explored. By using a vanadate catalyst along with an iron oxide co-catalyst and hydroxylamine hydrochloride as the amine source, up to 90% yield of aniline can be achieved with high selectivity .
Kinetic Mechanism of Aniline-Methyl Radical Reaction
Theoretical investigations have elucidated the comprehensive kinetic mechanism of the reaction between aniline and the methyl radical. This study covers a wide range of temperatures (300–2000 K) and pressures (76–76,000 Torr). The potential energy surface of the C6H5NH2 + CH3 reaction has been established, providing insights into the reaction pathways .
Mecanismo De Acción
Mode of Action
It is known that the compound can be used in the methylation of anilines . This process involves the use of a transition metal catalyst, which dehydrogenates the alcohol, leading to the formation of a more reactive aldehyde or ketone . This can then undergo reactions like aldol condensation or imine formation .
Biochemical Pathways
The compound’s role in the methylation of anilines suggests it may influence pathways involving these molecules .
Result of Action
Given its role in the methylation of anilines, it may influence the properties of these molecules, potentially affecting their interactions with other cellular components .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-{[Methyl(phenyl)amino]methyl}aniline .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, and specific target organ toxicity - (repeated exposure). The target organs are the blood and hematopoietic system .
Direcciones Futuras
The future directions for “2-{[Methyl(phenyl)amino]methyl}aniline” involve improving the efficiency of its synthesis. The current method of methylation of anilines with methanol typically requires elevated temperatures and the presence of either molecularly-defined complexes or heterogeneous materials . Research is ongoing to develop more efficient and environmentally friendly methods for this process .
Propiedades
IUPAC Name |
2-[(N-methylanilino)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h2-10H,11,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYPKUHVITZYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[Methyl(phenyl)amino]methyl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



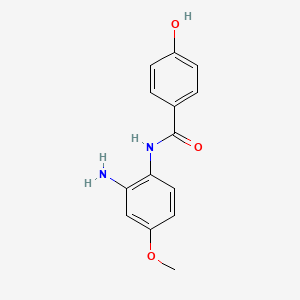


![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3198957.png)
![5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198962.png)
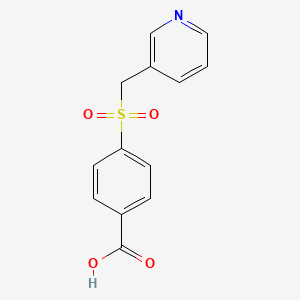


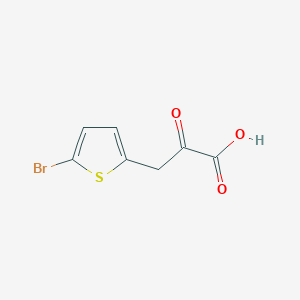
![2-bromo-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B3198993.png)
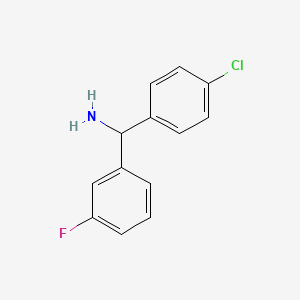
![2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3199012.png)
